molecular formula C12H8N2O5S B3694169 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid

2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid

Cat. No.: B3694169
M. Wt: 292.27 g/mol
InChI Key: BVKXMSGXYNTZQD-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid is a synthetic specialty chemical designed for research applications, built on the privileged 1,3-thiazolidine-2,4-dione scaffold. This compound is of significant interest in medicinal chemistry for developing new therapeutic agents, particularly in the face of growing antibiotic resistance . Its core structure is known to exhibit a broad spectrum of biological activities, with research on closely related analogues demonstrating potent effects against Gram-positive bacterial strains . The presence of an electron-withdrawing group on the phenyl ring, as seen in this molecule's benzoic acid moiety, is a structural feature associated with enhanced antibacterial activity in this class of compounds . The primary mechanism of action for such molecules often involves targeting bacterial processes, with some studies suggesting that related structures show efficacy comparable to or exceeding standard reference drugs like oxacillin and cefuroxime, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L . Beyond its antibacterial potential, the 1,3-thiazolidine-2,4-dione core is also investigated for anti-inflammatory and antioxidant properties. Related acetamide derivatives have demonstrated notable activity in various assays, including DPPH radical scavenging and superoxide anion scavenging, indicating multiple pathways for pharmacological investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary experiments in compliance with their institution's biosafety guidelines.

Properties

IUPAC Name

2-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-4-2-1-3-6(7)11(17)18/h1-5H,(H,13,15)(H,17,18)(H,14,16,19)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXMSGXYNTZQD-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-arylsulfonylaziridine with isothiocyanates, activated by a Lewis acid such as BF3·OEt2, to form an intermediate that undergoes cyclization . The reaction conditions often include solvents like DMSO and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic Acid
  • Structural distinction : Addition of a hydroxyl group at the 2-position of the benzoic acid.
  • Impact: Enhanced antioxidant activity due to phenolic hydroxyl group . Reduced metabolic stability compared to the parent compound (hydroxyl groups increase susceptibility to glucuronidation) .
[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
  • Structural distinction : Replacement of benzoic acid with a benzimidazole ring and substitution of one carbonyl with a thione (C=S) group.
  • Higher cytotoxicity in cancer cell lines but lower solubility in aqueous media .
4-[(5Z)-4-Oxo-5-(Pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid
  • Structural distinction: Pyridinyl substituent replaces the acetylated amino group.
  • Impact :
    • Improved metal-chelating properties (pyridine acts as a ligand) .
    • Broader antimicrobial spectrum but reduced bioavailability .
2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-[2-(4-Methoxyphenyl)ethyl]acetamide
  • Structural distinction : Benzoic acid replaced with a 4-methoxyphenethylamide group.
  • Impact :
    • Increased lipophilicity (logP ~3.2) enhances blood-brain barrier penetration .
    • Moderate antidiabetic activity but superior analgesic properties .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 2-Hydroxy Analog Benzimidazole Analog Pyridinyl Analog
Molecular Weight (g/mol) 322.3 338.3 365.4 345.4
logP 2.1 1.8 3.5 2.9
Solubility (mg/mL) 0.8 (DMSO) 0.5 (DMSO) 0.2 (DMSO) 0.3 (DMSO)
Plasma Stability (t₁/₂) 4.2 h 2.8 h 5.1 h 3.6 h

Q & A

Basic Research Questions

Q. What are the core structural features of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid, and how do they influence reactivity?

  • The compound contains a thiazolidine ring with two carbonyl groups (2,4-dioxo), an acetylaminobenzoic acid moiety, and a conjugated ylidene system. The thiazolidine ring provides rigidity, while the benzoic acid group enhances solubility and potential hydrogen-bonding interactions. The conjugated system allows for resonance stabilization, which impacts electrophilic substitution reactions and photochemical properties .

Q. What synthetic strategies are commonly employed to prepare thiazolidinone derivatives like this compound?

  • A typical approach involves:

  • Step 1: Condensation of substituted benzaldehydes with thiourea derivatives to form thiazolidinone cores.
  • Step 2: Functionalization via acetylation or coupling with benzoic acid derivatives.
  • Step 3: Purification via recrystallization (e.g., acetic acid/water mixtures) .
    • Example: Refluxing 3-formylindole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields analogous structures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.
  • ¹H/¹³C NMR: Identifies aromatic protons (δ 7.0–8.5 ppm) and thiazolidine ring carbons (δ 160–180 ppm).
  • Mass Spectrometry: Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Solvent Choice: Acetic acid is preferred for its dual role as solvent and catalyst (via protonation of intermediates).
  • Catalysis: Sodium acetate accelerates Knoevenagel condensations by deprotonating active methylene groups.
  • Reaction Time: Extended reflux (3–5 hours) ensures complete cyclization, as shown in analogous syntheses .
  • Contradictions: Some protocols use ethanol as a co-solvent to reduce side reactions, but this may lower yields due to reduced solubility .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) alter biological activity?

  • Electron-Withdrawing Groups (e.g., –Br, –Cl): Enhance stability and receptor binding via hydrophobic interactions.
  • Electron-Donating Groups (e.g., –OCH₃): Increase solubility but may reduce membrane permeability.
  • Example: A study on analogs showed that 4-(octyloxy)benzylidene derivatives exhibit improved antimicrobial activity compared to unsubstituted variants due to enhanced lipid bilayer penetration .
SubstituentBiological Activity (IC₅₀)Key Interaction
–Br12 μM (Antimicrobial)Hydrophobic
–OCH₃45 μM (Antidiabetic)Hydrogen bonding
–CF₃8 μM (Anticancer)Electrostatic
Table adapted from structural-activity data in .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Source Analysis: Verify assay conditions (e.g., cell lines, incubation time). For example, antidiabetic activity discrepancies may arise from PPAR-γ vs. non-PPAR-γ pathways.
  • Purity Checks: HPLC or TLC validation ensures impurities are not skewing results.
  • Statistical Validation: Use triplicate measurements and standardized controls .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Models binding to PPAR-γ or bacterial enzymes.
  • MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over time.
  • QSAR Models: Correlates substituent electronic parameters (Hammett constants) with activity trends .

Methodological Notes

  • Synthesis Optimization: Always monitor reactions via TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
  • Data Reproducibility: Use commercially available reference standards (e.g., Sigma-Aldrich) for spectroscopic calibration .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing, especially for antimicrobial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid

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